N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-14-7-9-16(10-8-14)26-20(17-12-32(29,30)13-18(17)25-26)24-22(28)21(27)23-11-15-5-3-4-6-19(15)31-2/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUKNSDTKQPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The structure of this compound features a thieno[3,4-c]pyrazole core substituted with a p-tolyl group and a methoxybenzyl moiety. The presence of the oxalamide functional group enhances its potential interaction with biological targets.
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting critical signaling pathways such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. For example, thienopyrazole compounds have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may similarly modulate inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds within this class have displayed activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic pathways . The specific compound could exhibit similar properties based on its structural characteristics.
Antioxidant Properties
Antioxidant activity is another significant aspect of pyrazole derivatives. Studies have shown that certain thienopyrazole compounds can protect against oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses . This property is crucial for mitigating cellular damage in various pathological conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives aids in predicting their biological activity. Modifications to the core structure can lead to enhanced potency or selectivity towards specific biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| p-Tolyl Group | Enhances lipophilicity and cellular uptake |
| Methoxybenzyl Moiety | Increases binding affinity to targets |
| Oxalamide Functional Group | Potentially improves bioavailability |
Case Studies
- Antitumor Study : A derivative similar to this compound was tested against human breast cancer cells (MCF7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.
- Anti-inflammatory Research : In a murine model of arthritis, administration of a related thienopyrazole compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted thieno[3,4-c]pyrazole precursors with oxalamide derivatives. Key steps include:
- Amide coupling : Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents with triethylamine (TEA) as a catalyst .
- Temperature control : Maintain reactions at 0–25°C to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for ≥95% purity .
| Parameter | Optimal Conditions |
|---|---|
| Solvent | DCM, DMF, or ethanol |
| Catalyst | Triethylamine |
| Reaction Temperature | 0–25°C |
| Purification Method | Column chromatography or recrystallization |
Q. Which analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±1 ppm accuracy) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradients) for purity assessment .
Q. What are the critical parameters affecting compound stability under varying pH?
Conduct accelerated stability studies:
- pH range : Test buffered solutions (pH 1–12) at 25°C/60°C.
- Analytical monitoring : Use HPLC every 24 hours for degradation product detection .
- Key findings : Sulfone and amide groups may hydrolyze under extreme pH; store at pH 6–8 in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate biological activity?
- Structural modifications : Synthesize analogs with variations in the p-tolyl or methoxybenzyl groups to assess impact on target binding .
- Biological assays : Test inhibitory potency (IC₅₀) against enzymes (e.g., COX-II) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Data correlation : Use molecular descriptors (e.g., logP, polar surface area) in QSAR models to predict activity trends .
Q. What strategies resolve contradictions in reported biological activities?
- Reproducibility checks : Validate assay protocols (e.g., ATP levels in cytotoxicity studies) across independent labs .
- Crystallography : Resolve 3D structures via X-ray diffraction to identify binding conformations vs. inactive polymorphs .
- Meta-analysis : Compare bioactivity datasets across PubChem and ChEMBL, adjusting for differences in cell lines or endpoint measurements .
Q. How can molecular docking predict interactions with biological targets?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Target selection : Prioritize enzymes with conserved active sites (e.g., kinases, hydrolases) based on structural homology .
- Validation : Correlate docking scores (ΔG values) with experimental IC₅₀ data to refine force field parameters .
Q. What scaling strategies maintain yield and purity during synthesis?
- Process optimization : Transition batch reactions to flow chemistry for improved heat/mass transfer .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
- Case study : A 10x scale-up achieved 85% yield using DMF/TEA at 20°C with continuous crystallization .
Methodological Best Practices
Q. How should researchers handle and store this compound?
- Storage : Lyophilize and store at -20°C under argon in amber vials to prevent oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., amide couplings) .
- Waste disposal : Neutralize reaction waste with 10% acetic acid before incineration .
Q. What training is recommended for researchers working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
